

(R)-2-Amino-2-ethyloctanoic Acid: A Technical Overview

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Compound of Interest

Compound Name: (R)-2-Amino-2-ethyloctanoic acid

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(R)-2-Amino-2-ethyloctanoic acid is a non-proteinogenic α,α -disubstituted amino acid. Its structure, featuring a chiral quaternary α -carbon with both an ethyl and a hexyl substituent, imparts unique conformational constraints that are of significant interest in peptidomimetics, drug design, and materials science. This technical guide provides a summary of its chemical properties, general experimental approaches for its synthesis and analysis, and a discussion of its potential, yet currently unreported, biological significance.

Core Chemical Properties

Precise experimental data for **(R)-2-Amino-2-ethyloctanoic acid** is scarce in publicly available literature. The following table summarizes known identifiers and predicted physicochemical properties. It is crucial to note that experimental validation of the predicted values is required for any rigorous scientific application.

Property	Value	Source
IUPAC Name	(2R)-2-Amino-2-ethyloctanoic acid	N/A
CAS Number	114781-18-9	[1]
Molecular Formula	C10H21NO2	[1] [2]
Molecular Weight	187.28 g/mol	[1] [2]
Predicted Boiling Point	294.8 ± 23.0 °C	[2]
Predicted Density	0.975 ± 0.06 g/cm³	[2]
Predicted XLogP3	2.8	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	2	[2]

Synthesis and Chiral Separation: Experimental Strategies

While a specific, detailed protocol for the synthesis of **(R)-2-Amino-2-ethyloctanoic acid** is not readily available, established methods for the asymmetric synthesis of α,α -disubstituted amino acids can be adapted.

Asymmetric Synthesis

A common strategy involves the use of a chiral auxiliary to control the stereochemistry of the α -carbon. The general workflow for such a synthesis is outlined below.



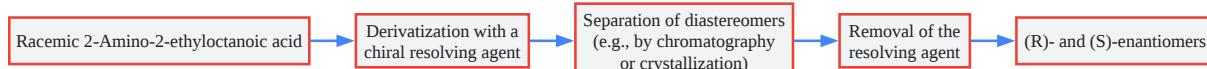
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Caption: General workflow for asymmetric synthesis.

Methodology: One potential approach is the alkylation of a chiral glycine enolate equivalent. A chiral auxiliary, such as a derivative of camphor or a chiral oxazolidinone, is first attached to glycine. The resulting substrate is then deprotonated to form a chiral enolate. This enolate undergoes sequential diastereoselective alkylation, first with an ethylating agent (e.g., ethyl iodide) and then with a hexylating agent (e.g., hexyl bromide), or vice versa. The order of alkylation and the choice of reagents and reaction conditions are critical for achieving high diastereoselectivity. Finally, the chiral auxiliary is cleaved under conditions that do not racemize the newly formed stereocenter, yielding the desired (R)-enantiomer.

Chiral Resolution

Alternatively, the racemic 2-amino-2-ethyloctanoic acid can be synthesized and then the enantiomers separated.



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Caption: General workflow for chiral resolution.

Methodology: A common method for chiral resolution is the formation of diastereomeric salts. The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or camphorsulfonic acid) or a chiral base (e.g., brucine or a chiral amine), to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. Another powerful technique is chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). The choice of CSP is critical and depends on the specific properties of the analyte.

Analytical Characterization

The identity and purity of **(R)-2-Amino-2-ethyloctanoic acid** would be confirmed using a combination of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Chiral Chromatography (HPLC or GC): To determine the enantiomeric purity.
- Optical Rotation: To measure the specific rotation, which is a characteristic property of a chiral compound.

Biological Activity and Signaling Pathways

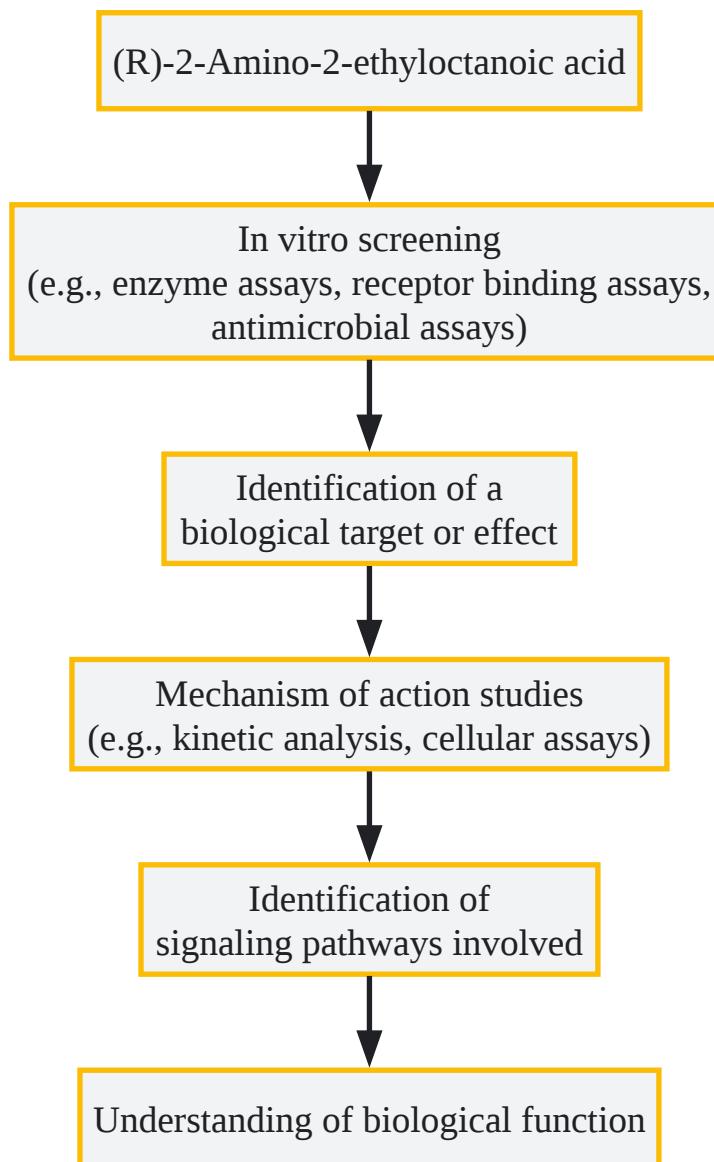
As of the date of this document, there is no specific information in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways of **(R)-2-Amino-2-ethyloctanoic acid**.

However, α,α -disubstituted amino acids are known to have significant impacts on the structure and function of peptides and proteins. The presence of the quaternary α -carbon restricts the conformational freedom of the peptide backbone, which can lead to the stabilization of specific secondary structures, such as helices or turns.^[3] This property is highly valuable in the design of peptidomimetics with enhanced stability against enzymatic degradation and improved receptor binding affinity.

Given its structure, **(R)-2-Amino-2-ethyloctanoic acid** could potentially be explored for its role in:

- Modulating Peptide Conformation: Incorporation into peptides could induce specific secondary structures, leading to novel biological activities.
- Enzyme Inhibition: The unique steric bulk could allow it to act as an inhibitor for certain enzymes.
- Antimicrobial Peptides: As a lipophilic amino acid, its incorporation into peptides could enhance their antimicrobial activity, similar to what has been observed for the related (S)-2-aminoctanoic acid.^[4]

Further research is required to elucidate any potential biological effects of this compound. The logical workflow for such an investigation is depicted below.



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Caption: Workflow for investigating biological activity.

Conclusion

(R)-2-Amino-2-ethyloctanoic acid represents an intriguing yet understudied chiral building block. While specific experimental data on its physicochemical properties and biological activities are currently lacking, its structural features suggest potential applications in the field

of medicinal chemistry and materials science. The synthetic and analytical methodologies outlined in this guide provide a framework for its preparation and characterization, paving the way for future investigations into its unique properties and potential applications. Researchers are encouraged to undertake the experimental validation of the predicted properties and to explore the biological landscape of this promising molecule.

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